Di-sec-butyl Phthalate-d4 Di-sec-butyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201106
InChI:
SMILES:
Molecular Formula: C₁₆H₁₈D₄O₄
Molecular Weight: 282.37

Di-sec-butyl Phthalate-d4

CAS No.:

Cat. No.: VC0201106

Molecular Formula: C₁₆H₁₈D₄O₄

Molecular Weight: 282.37

* For research use only. Not for human or veterinary use.

Di-sec-butyl Phthalate-d4 -

Specification

Molecular Formula C₁₆H₁₈D₄O₄
Molecular Weight 282.37

Introduction

Chemical Identity and Properties

Di-sec-butyl Phthalate-d4 is a deuterated form of di-sec-butyl phthalate where four hydrogen atoms in the benzene ring have been replaced with deuterium atoms. This strategic labeling creates a compound with nearly identical chemical behavior to the non-deuterated version but with a distinguishable mass difference that makes it valuable for analytical applications.

Basic Chemical Properties

PropertyValue
Chemical NameDi-sec-butyl Phthalate-d4
Molecular FormulaC₁₆H₁₈D₄O₄
Molecular Weight282.37 g/mol
Catalog DesignationRCLS128269
SolubilityData not available
StructurePhthalate core with four deuterium atoms replacing hydrogen atoms on the benzene ring

The molecular structure features a phthalate backbone with four deuterium atoms on the aromatic ring, while maintaining the di-sec-butyl ester groups that characterize the parent compound . The incorporation of deuterium creates a mass shift of +4 compared to the non-deuterated analogue, which is critical for its function as an internal standard in mass spectrometry applications.

Structural Characteristics

Di-sec-butyl Phthalate-d4 maintains the structural integrity of the parent compound while incorporating deuterium atoms at strategic positions. The compound's IUPAC name is dibutan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, which reflects its chemical composition and structure . Its InChI representation is InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3/i7D,8D,9D,10D, providing a standardized structural identifier .

Synthesis and Applications

Applications in Analytical Chemistry

Di-sec-butyl Phthalate-d4 serves primarily as an internal standard for quantitative analysis of phthalates in various matrices. The incorporation of four deuterium atoms creates a compound that co-elutes with the non-deuterated analogue in chromatographic separations but can be distinguished by mass spectrometry .

Internal standards with deuterium labeling are essential in analytical chemistry for:

  • Accurate quantification of analytes

  • Compensation for matrix effects

  • Monitoring extraction efficiency

  • Accounting for instrumental variations

In gas chromatography/mass spectrometry (GC/MS) analyses, Di-sec-butyl Phthalate-d4 enables precise quantification of Di-sec-butyl Phthalate in environmental samples, consumer products, and biological specimens .

Biological Significance

Di-sec-butyl Phthalate-d4 is the labeled analogue of Di-sec-butyl Phthalate, which has been identified as a chemical constituent of Hypericum perforatum (St. John's Wort). The non-deuterated compound has demonstrated inhibitory activity against recombinant human protein tyrosine phosphatase 1B (PTP1B) . While the deuterated analogue primarily serves analytical purposes, understanding the biological activities of the parent compound provides context for research applications.

Analytical Methods and Detection

Mass Spectrometric Analysis

Di-sec-butyl Phthalate-d4 features distinctive mass spectrometric characteristics that facilitate its use as an internal standard. In mass spectrometry, the compound exhibits characteristic fragmentation patterns that differ from the non-deuterated analogue by the mass of the deuterium atoms.

While specific mass spectral data for Di-sec-butyl Phthalate-d4 is limited in the available literature, related deuterated phthalates demonstrate predictable fragmentation patterns that can be extrapolated. For example, other deuterated phthalates show characteristic ions with mass shifts corresponding to the number of deuterium atoms incorporated .

SpecificationDetails
Product FormatNeat
Shipping ConditionsRoom Temperature
Storage RequirementsAll products are stable to be shipped at room temperature, unless otherwise specified
Country of OriginCanada
ApplicationAnalytical standard for environmental and biological analysis
SMILES Notation[2H]c1c([2H])c([2H])c(C(=O)OC(C)CC)c(C(=O)OC(C)CC)c1[2H]

Comparison with Related Compounds

Di-sec-butyl Phthalate-d4 belongs to a family of deuterated phthalates used as analytical standards. Understanding its position among related compounds provides context for its applications and properties.

Comparison with Other Deuterated Phthalates

CompoundMolecular FormulaMolecular WeightPrimary Application
Di-sec-butyl Phthalate-d4C₁₆H₁₈D₄O₄282.37Internal standard for Di-sec-butyl Phthalate analysis
Dibutyl phthalate-d4C₁₆H₂₂D₄O₄282.37Internal standard for Dibutyl phthalate analysis
Diisopropyl Phthalate-d4C₁₄H₁₄D₄O₄254.32Internal standard for Diisopropyl phthalate analysis
Dimethyl phthalate-d4C₁₀H₆D₄O₄198.19Internal standard for Dimethyl phthalate analysis

Each deuterated phthalate serves as a specific internal standard for its non-deuterated counterpart, enabling accurate quantification in complex matrices .

Analytical Transitions in Mass Spectrometry

Environmental and Health Considerations

While Di-sec-butyl Phthalate-d4 itself is primarily used as an analytical standard in controlled laboratory environments, understanding the environmental and health implications of phthalates in general provides important context.

Phthalates in the Environment

Phthalates are widely used as plasticizers in various consumer products, leading to their ubiquitous presence in the environment. Environmental monitoring of phthalates, including Di-sec-butyl Phthalate, relies on accurate analytical methods employing deuterated standards like Di-sec-butyl Phthalate-d4 .

The parent compound, Di-sec-butyl Phthalate, along with other phthalates, has been found in various environmental matrices including water, soil, and air. Analytical methods using deuterated internal standards are essential for monitoring these environmental contaminants with high precision .

Health Implications of Phthalate Exposure

While Di-sec-butyl Phthalate-d4 is used as an analytical standard rather than as a commercial plasticizer, research on phthalate health effects often employs such deuterated standards. Studies have linked various phthalates to reproductive, developmental, and metabolic effects, making accurate analytical methods critical for risk assessment .

The Australian Industrial Chemicals (Notification and Assessment) Act has identified concerns regarding potential adverse health effects from phthalate exposure, particularly reproductive effects. Such regulatory attention underscores the importance of accurate analytical methods using deuterated standards like Di-sec-butyl Phthalate-d4 .

Future Research Directions

Analytical Method Development

There remains significant opportunity for enhancing analytical methods for phthalate detection and quantification. Di-sec-butyl Phthalate-d4 could be incorporated into multi-residue methods capable of simultaneously analyzing numerous phthalates in complex matrices with improved sensitivity and specificity.

Environmental Monitoring

The development of comprehensive environmental monitoring programs for phthalates, including Di-sec-butyl Phthalate, would benefit from standardized methods employing deuterated internal standards. Such programs could provide valuable data on environmental distribution, fate, and exposure pathways of these compounds.

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